2-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide
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Overview
Description
2-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide is a useful research compound. Its molecular formula is C20H11ClF2N4O3S and its molecular weight is 460.84. The purity is usually 95%.
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Scientific Research Applications
Synthetic Approaches
The synthesis of compounds related to 2-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step processes. For example, the synthetic process of similar compounds involves chlorination, aminolysis, hydrazine hydrate reduction, condensation, and sodium borohydride reduction, showcasing a complex route to achieve the desired chemical structure. These steps are crucial for the introduction of specific functional groups and for achieving the desired chemical properties (Gong Ping, 2007).
Structural Analysis and Applications
The structural analysis of compounds similar to 2-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide reveals their potential in various applications. For instance, the solid-state versatility of molecular salts/cocrystals of related compounds, such as 2-Chloro-4-nitrobenzoic acid, has been studied for their potential antiviral properties and ability to boost the immune response in immune deficiency diseases. These studies highlight the importance of halogen bonds in the crystal structures of such compounds, which play a vital role in crystal stabilization (Madhavi Oruganti et al., 2017).
Furthermore, the electrochemical behaviors of benzoxazole compounds, which share structural similarities with the compound , have been investigated, indicating potential applications in analytical chemistry for rapid and sensitive quantitative determination (Bülent Zeybek et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . This suggests that the compound might interact with similar targets involved in these biological processes.
Mode of Action
It’s known that anti-inflammatory drugs often work by inhibiting the biosynthesis of prostaglandins, which are derived from arachidonic acid . This process is catalyzed by cyclo-oxygenase pathways
Biochemical Pathways
The compound might affect the biochemical pathways involved in the biosynthesis of prostaglandins. Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively .
Result of Action
Similar compounds have shown significant anti-inflammatory and analgesic activities
Properties
IUPAC Name |
2-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClF2N4O3S/c21-15-4-3-13(27(29)30)8-14(15)19(28)26(10-11-2-1-5-24-9-11)20-25-18-16(23)6-12(22)7-17(18)31-20/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEOEOPKBRKFON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClF2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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